molecular formula C6H9ClS B14330262 2-[(Chloroethynyl)sulfanyl]-2-methylpropane CAS No. 105169-95-7

2-[(Chloroethynyl)sulfanyl]-2-methylpropane

Cat. No.: B14330262
CAS No.: 105169-95-7
M. Wt: 148.65 g/mol
InChI Key: OOZOJRPLYVPVMH-UHFFFAOYSA-N
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Description

2-[(Chloroethynyl)sulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of a chloroethynyl group attached to a sulfanyl group, which is further bonded to a methylpropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane typically involves the reaction of chloroethyne with a sulfanyl group under controlled conditions. One common method includes the use of a base such as sodium ethoxide in ethanol to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroethynyl)sulfanyl]-2-methylpropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloroethynyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Chloroethynyl)sulfanyl]-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: An organosulfur compound with similar structural features but different chemical properties.

    2-Chloroethanesulfonyl chloride: Another related compound with distinct reactivity and applications.

Uniqueness

2-[(Chloroethynyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a chloroethynyl group and a sulfanyl group attached to a methylpropane structure

Properties

CAS No.

105169-95-7

Molecular Formula

C6H9ClS

Molecular Weight

148.65 g/mol

IUPAC Name

2-(2-chloroethynylsulfanyl)-2-methylpropane

InChI

InChI=1S/C6H9ClS/c1-6(2,3)8-5-4-7/h1-3H3

InChI Key

OOZOJRPLYVPVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC#CCl

Origin of Product

United States

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